molecular formula C22H28N2O6S B6069261 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid

1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid

Cat. No.: B6069261
M. Wt: 448.5 g/mol
InChI Key: YTHHKGFAGSUCAS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine; oxalic acid is a complex organic compound that combines a piperazine ring with a naphthalene sulfonyl group and a cyclohexyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S.C2H2O4/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19;3-1(4)2(5)6/h4-7,10-11,16,19H,1-3,8-9,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHHKGFAGSUCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine typically involves the reaction of naphthalene-2-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, potentially altering signal transduction pathways.

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperidine
  • 1-Cyclohexyl-4-naphthalen-2-ylsulfonylmorpholine

Comparison: 1-Cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine is unique due to its combination of a piperazine ring with a naphthalene sulfonyl group and a cyclohexyl group. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, such as enhanced binding affinity to certain receptors and increased stability under various reaction conditions.

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